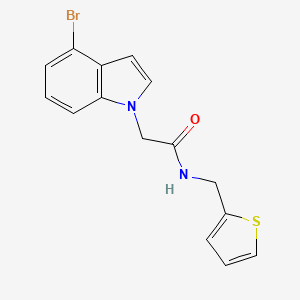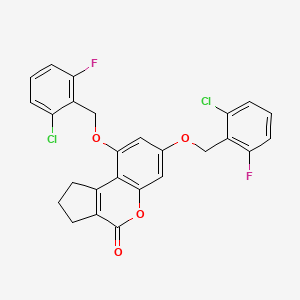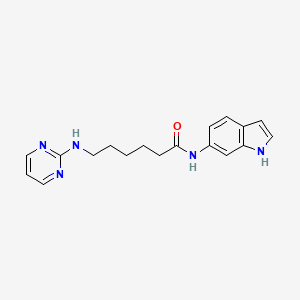![molecular formula C15H19N5O2S2 B11009585 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11009585.png)
2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Acetyl group: This is the acyl group derived from acetic acid (CH₃CO-).
Propan-2-ylamino group: This is an isopropylamine group (CH₃-CH(NH₂)-CH₃).
Thiadiazolylidene group: This is a five-membered ring containing sulfur and nitrogen atoms.
Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms.
- The compound’s structure is complex, but it combines these groups into a single molecule.
- It may have interesting pharmacological properties due to its intricate structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods would require optimization for yield, cost-effectiveness, and scalability.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the thiazole or thiadiazole rings.
Reduction: Reduction of the carbonyl group (acetyl) or other functional groups.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Assess its use in materials with specific properties.
Industry: Evaluate its applications in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It could inhibit enzymes, modulate signaling pathways, or interact with receptors.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a comprehensive list of similar compounds at the moment.
- you can explore related structures by searching databases or scientific literature.
Remember that this compound’s detailed investigation would require access to specialized databases and research articles
Properties
Molecular Formula |
C15H19N5O2S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N5O2S2/c1-7(2)20(9(4)21)15-16-8(3)11(23-15)12(22)17-14-19-18-13(24-14)10-5-6-10/h7,10H,5-6H2,1-4H3,(H,17,19,22) |
InChI Key |
MYIYBBHQOFFYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NN=C(S2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11009516.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11009522.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11009523.png)

![N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide](/img/structure/B11009533.png)
![(2R)-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11009541.png)

![5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11009562.png)
![4-methyl-7-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethoxy)-2H-chromen-2-one](/img/structure/B11009572.png)

![4-methyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11009581.png)
![methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate](/img/structure/B11009584.png)
![N-[4-(acetylamino)phenyl]-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11009589.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11009591.png)
